molecular formula C15H22N2O5 B13216725 Methyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate

Methyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate

Cat. No.: B13216725
M. Wt: 310.35 g/mol
InChI Key: YJEFDPJDRLZFDZ-UHFFFAOYSA-N
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Description

Methyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate is a complex organic compound that features a variety of functional groups, including an amino group, a tert-butoxycarbonyl (Boc) protected amine, and a hydroxypropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate typically involves multiple steps:

    Formation of the Aminophenyl Intermediate: The starting material, 4-nitrobenzene, undergoes reduction to form 4-aminobenzene.

    Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Esterification: The protected amine is then esterified with methyl 3-hydroxypropanoate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate can undergo several types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The nitro group in the starting material can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO, and acetic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Boc-Cl, triethylamine.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of Boc-protected amines.

Scientific Research Applications

Methyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.

    Pathways Involved: It may modulate pathways related to amino acid synthesis and metabolism, given its structural components.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-nitrophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate: Similar structure but with a nitro group instead of an amino group.

    Methyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-oxopropanoate: Similar structure but with a carbonyl group instead of a hydroxy group.

Properties

Molecular Formula

C15H22N2O5

Molecular Weight

310.35 g/mol

IUPAC Name

methyl 3-(4-aminophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-11(13(19)21-4)12(18)9-5-7-10(16)8-6-9/h5-8,11-12,18H,16H2,1-4H3,(H,17,20)

InChI Key

YJEFDPJDRLZFDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)N)O)C(=O)OC

Origin of Product

United States

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